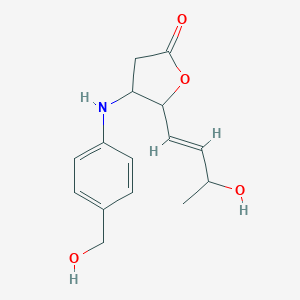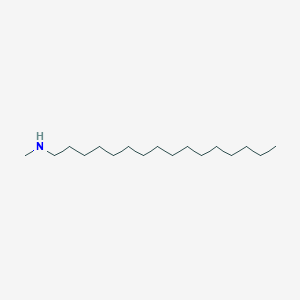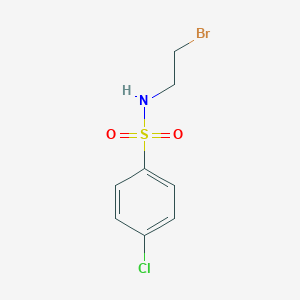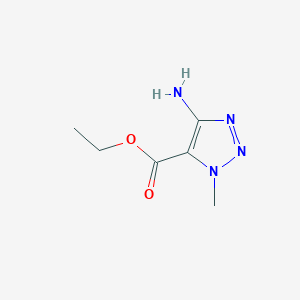
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-20133, also known as octadecyl-[2-(N-methylpiperidinio)ethyl]-phosphate, is a heterocyclic analogue of hexadecylphosphocholine. It is a small molecule drug that functions as a protein kinase C inhibitor. This compound has been primarily researched for its antineoplastic (anti-cancer) properties .
Preparation Methods
D-20133 is synthesized as a heterocyclic alkylphospholipid. The synthetic route involves the combination of octadecylphosphocholine with N-methylpiperidine under specific reaction conditions to form octadecyl-[2-(N-methylpiperidinio)ethyl]-phosphate . The industrial production methods for D-20133 are not extensively documented, but the synthesis generally follows the principles of organic chemistry involving alkylation and phosphorylation reactions .
Chemical Reactions Analysis
D-20133 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler alkylphospholipids .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of alkylphospholipids and their interactions with other molecules.
Biology: D-20133 is used to investigate the role of protein kinase C in cellular processes and its inhibition.
Medicine: The primary application of D-20133 is in cancer research. It has shown promising antineoplastic activity in various cancer cell lines and animal models. .
Industry: While its industrial applications are limited, D-20133 serves as a reference compound for the development of new protein kinase C inhibitors
Mechanism of Action
D-20133 exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, D-20133 disrupts the signaling pathways that promote cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
D-20133 is similar to other alkylphospholipids, such as hexadecylphosphocholine (miltefosine) and ilmofosine. it has a broader therapeutic range and lower toxicity compared to these compounds . The unique structure of D-20133, with its heterocyclic ring, enhances its antineoplastic activity and reduces its side effects .
Similar Compounds
- Hexadecylphosphocholine (miltefosine)
- Ilmofosine
- Edelfosine
Properties
CAS No. |
146764-26-3 |
|---|---|
Molecular Formula |
C26H54NO4P |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate |
InChI |
InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3 |
InChI Key |
CUQJLYFFQBHUGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
| 146764-26-3 | |
Synonyms |
D 20133 D-20133 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

